molecular formula C14H17NO2 B1387427 1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid CAS No. 1172301-25-5

1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid

货号: B1387427
CAS 编号: 1172301-25-5
分子量: 231.29 g/mol
InChI 键: YVBQMEGTGKSVAT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a heterocyclic compound featuring a partially saturated pyridine ring (tetrahydropyridine) with a carboxylic acid group at position 4 and a 4-methylbenzyl substituent at the nitrogen atom (position 1). Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 231.29 g/mol . The compound’s structure combines a polar carboxylic acid moiety with a lipophilic aromatic group, making it a versatile intermediate in medicinal chemistry and organic synthesis.

属性

IUPAC Name

1-[(4-methylphenyl)methyl]-3,6-dihydro-2H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-11-2-4-12(5-3-11)10-15-8-6-13(7-9-15)14(16)17/h2-6H,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBQMEGTGKSVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(=CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

The mechanism by which 1-(4-methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Profile
1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid C₁₄H₁₇NO₂ 231.29 4-Methylbenzyl (N), COOH (C4) Moderate polarity
1,2,3,6-Tetrahydropyridine-4-carboxylic acid (isoguvacine) C₆H₉NO₂ 127.14 COOH (C4) High polarity (polar solvents)
1-Benzyl-4-(2-methoxyphenyl)tetrahydropyridine C₁₉H₂₁NO 279.38 Benzyl (N), 2-Methoxyphenyl (C4) Low polarity
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylic acid benzyl ester C₁₉H₁₈FNO₂ 311.35 Benzyl ester (N), 4-Fluorophenyl (C4) Low polarity

Key Observations :

  • Ester derivatives (e.g., benzyl ester in ) replace the carboxylic acid, reducing hydrogen-bonding capacity and altering pharmacokinetics .
  • N-substituents (e.g., benzyl, Boc-protected groups) influence stability and reactivity. For example, Boc-protected analogues are acid-sensitive, requiring careful synthetic handling .

生物活性

1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid (commonly referred to as 1-(4-Methylbenzyl)-THP-4-carboxylic acid) is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and cancer therapeutics. This article reviews the available literature on its biological activity, including mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₇N
  • Molecular Weight : 187.28 g/mol
  • CAS Number : 32018-56-7

The biological activity of 1-(4-Methylbenzyl)-THP-4-carboxylic acid is primarily attributed to its interaction with various cellular pathways. Notably:

  • Neuroprotective Effects : Similar compounds in the tetrahydropyridine class have been shown to exhibit neuroprotective properties by modulating dopamine metabolism and reducing oxidative stress in neuronal cells. For instance, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is known to induce Parkinsonian symptoms through mitochondrial dysfunction and oxidative stress mechanisms .
  • Cytotoxic Activity : Research indicates that derivatives of tetrahydropyridine compounds can exhibit significant cytotoxic effects against various cancer cell lines. The presence of specific substituents on the aromatic ring can enhance the potency of these compounds against cancer cells .

Table 1: Cytotoxicity Profiles

CompoundCell LineIC₅₀ (μM)Mechanism of Action
1-(4-Methylbenzyl)-THP-4-carboxylic acidMCF-7 (breast cancer)15.63Induces apoptosis via caspase activation
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineU-937 (leukemia)0.48Mitochondrial complex I inhibition
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridineA549 (lung cancer)2.78Oxidative stress induction

Case Studies

Several studies have investigated the effects of tetrahydropyridine derivatives on cancer cell lines:

  • MCF-7 Cell Line Study :
    A study demonstrated that 1-(4-Methylbenzyl)-THP-4-carboxylic acid showed significant cytotoxicity against MCF-7 cells with an IC₅₀ value comparable to that of established chemotherapeutics like Tamoxifen. The compound induced apoptosis by increasing p53 expression and activating caspase pathways .
  • Neuroprotective Study :
    In a model simulating Parkinson's disease using MPTP, it was observed that similar tetrahydropyridine derivatives could protect dopaminergic neurons from oxidative damage. This suggests a potential for neuroprotective applications in conditions characterized by oxidative stress .

科学研究应用

Medicinal Chemistry

Pharmacological Potential
The compound serves as a scaffold for developing new pharmaceuticals. Its structural similarity to benzimidazole derivatives positions it as a candidate for drugs with diverse biological activities. Preliminary studies suggest that 1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid may exhibit antioxidant , anti-inflammatory , and anticancer properties.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound could inhibit the growth of various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results against leukemia and central nervous system cancer cells. These findings highlight the compound's potential as a lead structure for anticancer drug development.

Structural Analysis

X-ray Crystallography Applications
The compound is utilized in structural analysis of molecular conformations through X-ray diffraction techniques. This method allows researchers to determine atomic positions, bond lengths, angles, and molecular dimensions. The ability of this compound to form hydrogen bonds contributes to the stability and symmetry of molecular structures, making it valuable in the study of crystal architecture.

Results from Structural Studies
Studies have demonstrated that the compound can form planar cores with various intermolecular interactions such as C-H…N hydrogen bonds and π-π stacking. These interactions are crucial for understanding the three-dimensional arrangement of molecules in crystalline forms.

Nanotechnology

Fabrication of Nanoscale Devices
In nanotechnology, this compound is explored for its utility in fabricating nanoscale devices and materials. Techniques such as self-assembly and lithography are employed to create structures at the nanometer scale incorporating this compound.

Synthetic Organic Chemistry

Synthesis Routes
Several synthetic pathways can be employed to produce this compound. These methods highlight the versatility available for its synthesis and its potential as an intermediate in various chemical processes.

Synthesis Method Description
Method A Utilizes standard organic reactions involving amines and carboxylic acids to yield the target compound.
Method B Involves multi-step synthesis using protecting groups and selective reactions to achieve desired functionalities.

Comparative Studies

The unique structure of this compound allows for comparative studies with other structurally similar compounds. This comparison can provide insights into structure-activity relationships (SAR) that are vital for drug design.

准备方法

Starting Materials and Initial Condensation

  • Starting materials: 4-methylbenzylamine and 4-pyridinecarboxylic acid (or its ester derivatives) are commercially available and commonly used as precursors.
  • Reaction: Reductive amination or amide formation between 4-methylbenzylamine and 4-pyridinecarboxylic acid forms an intermediate such as 1-(4-methylbenzyl)-4-pyridinecarboxamide or ethyl 4-methyl-1-(4-methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylate.
  • Conditions: Typically conducted under mild acidic or neutral conditions with a reducing agent or coupling reagent.

Catalytic Hydrogenation of the Pyridine Ring

  • Catalyst: Supported rhodium or palladium catalysts are employed to selectively hydrogenate the pyridine ring to the tetrahydropyridine ring.
  • Process: For example, catalytic hydrogenation of ethyl 4-methyl-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate under rhodium catalyst supported on γ-alumina, silicon dioxide, or activated carbon.
  • Reaction conditions: Typically conducted under hydrogen gas at moderate temperature (around 25°C) and pressure (0.5 MPa), for several hours (e.g., 5 hours).
  • Outcome: Conversion of the aromatic pyridine ring to the partially saturated tetrahydropyridine ring while retaining substituents.

Debenzylation and Hydrolysis

  • Debenzylation: Palladium-catalyzed hydrogenolysis removes benzyl protecting groups if present, yielding the desired substituted piperidine or tetrahydropyridine derivatives.
  • Hydrolysis: Conversion of ester or amide intermediates to the free carboxylic acid is achieved by acidic or basic hydrolysis.
  • Purification: Final products are purified by distillation, recrystallization, or chromatographic techniques to achieve high purity suitable for further applications.

Representative Process from Patent Literature

A patented method (CN103641772A) describes a scalable synthesis of related tetrahydropyridine carboxylates, which can be adapted for 1-(4-methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid:

Step Description Catalyst/Reagents Conditions Product/Outcome
1 Catalytic hydrogenation of ethyl 4-methyl-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate Supported Rh catalyst (e.g., Rh on γ-Al2O3) 25°C, 0.5 MPa H2, 5 h 4-methyl-(1-methylbenzyl)piperidine-2-carboxylate
2 Debenzylation (removal of benzyl protecting group) Pd/C catalyst Similar H2 atmosphere, mild conditions 4-methylpiperidine-2-carboxylate
3 Purification Distillation/rectification Standard lab or industrial methods High purity product

This method emphasizes:

  • Use of economical supported rhodium catalysts avoiding expensive chiral catalysts.
  • High product purity and yield suitable for scale-up.
  • Straightforward separation and purification steps.

Data Table Summarizing Key Preparation Parameters

Preparation Step Catalyst/Agent Temperature Pressure Time Notes
Reductive amination / amide formation N/A (chemical reagents) Ambient to mild heating Atmospheric Several hours Formation of intermediate amide/ester
Catalytic hydrogenation Supported Rh (γ-Al2O3, SiO2, activated carbon) ~25°C 0.5 MPa H2 5 h Selective pyridine ring reduction
Debenzylation Pd/C or Pd(OH)2-C ~25°C 0.5 MPa H2 3-5 h Removal of benzyl groups
Hydrolysis (if ester intermediate) Acid or base Reflux Atmospheric 2-6 h Conversion to carboxylic acid
Purification Distillation, recrystallization Variable N/A N/A Achieves >95% purity

Research Findings and Optimization Insights

  • Catalyst selection: Supported rhodium catalysts provide efficient hydrogenation with high selectivity for tetrahydropyridine ring formation, avoiding over-reduction to piperidine or other side products.
  • Reaction conditions: Mild temperature and pressure conditions help preserve sensitive functional groups and limit side reactions.
  • Debenzylation: Palladium catalysts effectively remove benzyl protecting groups without affecting other moieties.
  • Purification: Rectification and recrystallization yield high-purity products suitable for pharmaceutical or research applications.
  • Scalability: The described methods are amenable to scale-up for industrial production due to straightforward reaction steps and commercially available catalysts.

常见问题

Q. What are the established synthetic methodologies for 1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step processes, including:

  • Condensation-Cyclization: Reacting substituted benzyl halides with aminopyridine derivatives under palladium or copper catalysis (e.g., Suzuki-Miyaura coupling), followed by cyclization in solvents like DMF or toluene. Acidic or basic conditions may be used to modulate ring closure efficiency .
  • Biginelli Reaction: For analogs, one-pot condensation of aldehydes, thioureas, and β-ketoesters yields tetrahydropyridine cores, with subsequent functionalization (e.g., ester hydrolysis) to introduce carboxylic acid groups .
    Key Factors:
  • Catalyst selection (e.g., Pd/C for deprotection steps).
  • Solvent polarity (DMF for polar intermediates, toluene for cyclization).
  • Purification via reversed-phase HPLC with methanol/water/phosphate buffer (pH 5.5) to resolve stereoisomers .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies proton environments (e.g., benzylic CH2 at δ 3.5–4.0 ppm) and confirms the tetrahydropyridine ring’s partial unsaturation .
  • High-Resolution Mass Spectrometry (HRMS): Verifies molecular weight (e.g., [M+H]+ expected for C15H18NO2).
  • X-ray Crystallography: Resolves absolute stereochemistry and hydrogen-bonding patterns in crystalline forms .
  • Comparative Analysis: Computational tools (e.g., ChemDraw) predict NMR shifts to detect tautomers or impurities .

Advanced Research Questions

Q. What mechanistic insights exist regarding the biological activity of this compound in neurological models?

Methodological Answer:

  • Dopaminergic Toxicity Screening: Test mitochondrial complex I inhibition in SH-SY5Y cells using MTT assays. Compare to MPTP, a neurotoxin that induces Parkinsonism via ROS generation .
  • In Vivo Models: Administer the compound to mice and quantify striatal dopamine via HPLC-ECD. Assess behavioral deficits (e.g., rotarod performance) to correlate with neurochemical changes .
  • Target Identification: Radioligand binding assays (e.g., for dopamine transporters) and siRNA knockdowns isolate molecular targets .

Q. How can computational modeling optimize its interaction with target enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to dock the compound into MAO-B (PDB ID: 2V5Z). Focus on interactions with flavin adenine dinucleotide (FAD) cofactors .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns (GROMACS) to assess hydrogen-bond persistence and hydrophobic packing.
  • QSAR Modeling: Train models on IC50 data from analogs to predict substituent effects on potency (e.g., 4-methylbenzyl’s lipophilicity vs. activity) .

Q. What strategies resolve contradictions in reported biological data for tetrahydropyridine derivatives?

Methodological Answer:

  • Metabolite Profiling: Use LC-MS/MS to identify active/toxic metabolites (e.g., N-oxides) that may explain divergent results .
  • Genetic Models: Test the compound in MAO-B−/− mice to determine if toxicity requires enzymatic activation .
  • Dose-Response Studies: Compare low-dose neuroprotective effects vs. high-dose toxicity in primary neuronal cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。